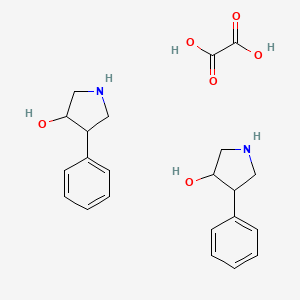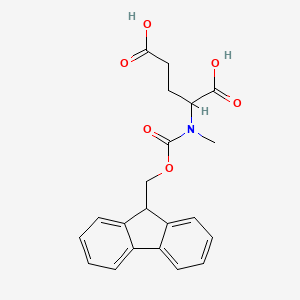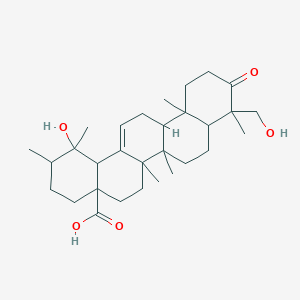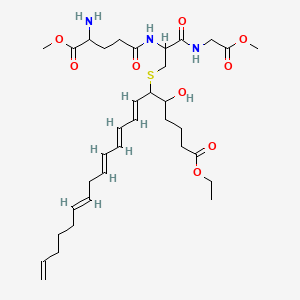
Balanophonin, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Balanophonin, (+)-: is a neo-lignan, a type of phenolic compound, known for its bioactive properties. It is isolated from various plant species, including Dipteryx odorata and Balanophora japonica . This compound has garnered attention due to its antioxidant, anti-inflammatory, anticancer, and anti-neurodegenerative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Balanophonin, (+)- involves several steps, typically starting with the extraction of precursor compounds from natural sources. The synthetic route often includes the use of organic solvents and catalysts to facilitate the formation of the neo-lignan structure. Specific reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of Balanophonin, (+)- is still in the research phase, with most methods focusing on optimizing extraction from natural sources. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Balanophonin, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various catalysts and reagents depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Balanophonin, (+)- is used as a model compound in the study of neo-lignans and their chemical properties. Its unique structure makes it a valuable subject for research in organic synthesis and reaction mechanisms .
Biology: In biological research, Balanophonin, (+)- is studied for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models .
Medicine: Balanophonin, (+)- has demonstrated anticancer and anti-neurodegenerative activities. It is being investigated for its potential use in cancer therapy and the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry: While industrial applications are still under exploration, Balanophonin, (+)- holds promise in the development of natural antioxidants and anti-inflammatory agents for use in pharmaceuticals and cosmetics .
Mechanism of Action
Balanophonin, (+)- exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase . The compound also exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .
Comparison with Similar Compounds
Balanophonin C, D, and E: These are derivatives of Balanophonin with similar neo-lignan structures and bioactive properties.
Honokitriol: Another neo-lignan with antioxidant and anti-inflammatory activities.
Daphneresinol: A phenolic compound with similar biological activities.
Uniqueness: Balanophonin, (+)- is unique due to its specific molecular structure and the combination of its bioactive properties. While similar compounds share some activities, Balanophonin, (+)- stands out for its potent antioxidant, anti-inflammatory, anticancer, and anti-neurodegenerative effects .
Properties
Molecular Formula |
C34H53N3O9S |
|---|---|
Molecular Weight |
679.9 g/mol |
IUPAC Name |
ethyl (7E,9E,11E,14E)-6-[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,19-pentaenoate |
InChI |
InChI=1S/C34H53N3O9S/c1-5-7-8-9-10-11-12-13-14-15-16-17-20-29(28(38)19-18-21-31(40)46-6-2)47-25-27(33(42)36-24-32(41)44-3)37-30(39)23-22-26(35)34(43)45-4/h5,10-11,13-17,20,26-29,38H,1,6-9,12,18-19,21-25,35H2,2-4H3,(H,36,42)(H,37,39)/b11-10+,14-13+,16-15+,20-17+ |
InChI Key |
HNNZXGKURRYRCB-UTQZNVAWSA-N |
Isomeric SMILES |
CCOC(=O)CCCC(C(/C=C/C=C/C=C/C/C=C/CCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O |
Canonical SMILES |
CCOC(=O)CCCC(C(C=CC=CC=CCC=CCCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


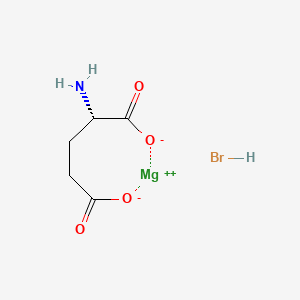
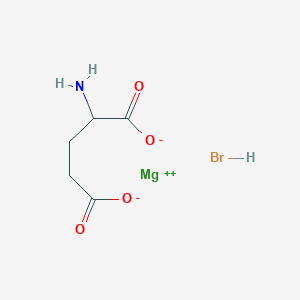



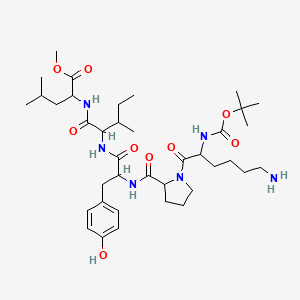
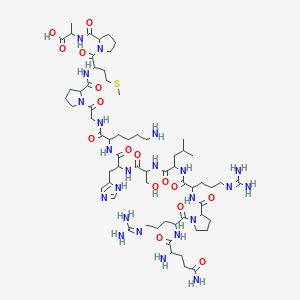
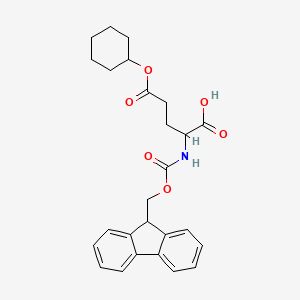

![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)
